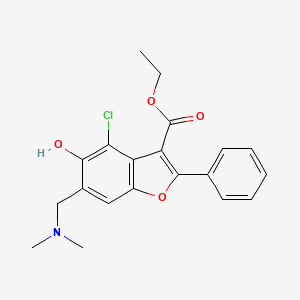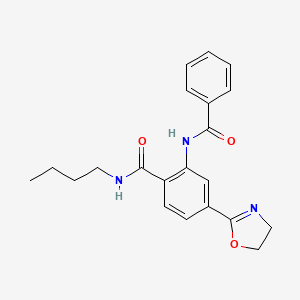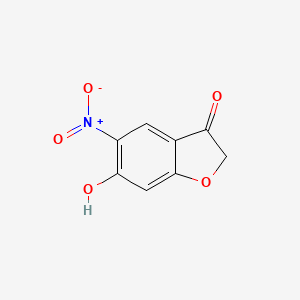![molecular formula C15H18O3 B12900260 (5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid is a complex organic compound featuring a furan ring fused with a cyclodeca structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. Common synthetic methods include:
Michael Addition: This step involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Cycloaddition Reactions: These reactions are used to form the cyclodeca structure.
Oxidation Reactions: Oxidative degradation of furan derivatives to carboxylic acids is a crucial step.
Industrial Production Methods
Industrial production methods for this compound often leverage biomass-derived furan platform chemicals. The use of biorefineries to replace traditional petroleum-based resources is becoming increasingly common .
Analyse Des Réactions Chimiques
Types of Reactions
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols and other reduced forms.
Substitution: Introduction of different functional groups into the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Ozone (O₃), RuCl₃/NaIO₄.
Reducing Agents: Hydrogen gas (H₂) with metal catalysts.
Substituting Agents: Halogens, alkylating agents.
Major Products
Carboxylic Acids: Resulting from oxidation.
Alcohols: Resulting from reduction.
Substituted Furans: Resulting from substitution reactions.
Applications De Recherche Scientifique
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of bio-based materials and sustainable chemicals.
Mécanisme D'action
The mechanism of action of (5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer synthesis.
Furfurylamine: A furan derivative used in the production of resins and other chemicals.
Uniqueness
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c1-10-4-3-5-12(15(16)17)6-7-13-11(2)9-18-14(13)8-10/h4,6,9H,3,5,7-8H2,1-2H3,(H,16,17)/b10-4-,12-6+ |
Clé InChI |
MQTBVBAENOJOHV-YMSJWGFRSA-N |
SMILES isomérique |
C/C/1=C/CC/C(=C\CC2=C(C1)OC=C2C)/C(=O)O |
SMILES canonique |
CC1=CCCC(=CCC2=C(C1)OC=C2C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)







![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)

